Melilotic anhydride

Description

Melilotic anhydride (C₉H₆O₃), also known as the lactone of o-hydroxycinnamic acid, is a cyclic ester derived from melilotic acid. It is naturally found in Melilotus officinalis (sweet clover) and is associated with the herb's fragrant properties . This compound forms during the drying process of the plant, alongside coumarin and hydrocoumaric acid. Its structure features a fused aromatic ring system with an intramolecular ester linkage, distinguishing it from conventional acid anhydrides like maleic or phthalic anhydride. This compound is primarily studied for its role in traditional medicine and fragrance applications .

Properties

CAS No. |

63938-14-7 |

|---|---|

Molecular Formula |

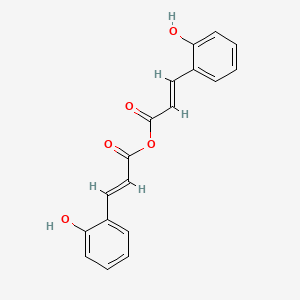

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

[(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+ |

InChI Key |

RRNUBUJUSVRJSQ-WGDLNXRISA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Melilotic anhydride can be synthesized through the dehydration of mellitic acid. The process involves heating mellitic acid, which leads to the loss of water molecules and the formation of this compound. This compound was first obtained by Justus Liebig and Friedrich Wöhler in 1830 during their study of the mineral mellite .

Chemical Reactions Analysis

Melilotic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form mellitic acid.

Reduction: Can be reduced to mellitic acid using reducing agents.

Substitution: Reacts with nucleophiles to form substituted products.

Common reagents used in these reactions include water for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are mellitic acid and its derivatives .

Scientific Research Applications

Melilotic anhydride has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of melilotic anhydride involves nucleophilic attack on the carbonyl groups, leading to the formation of various reaction intermediates. The compound’s reactivity is influenced by the presence of multiple carbonyl groups, which makes it susceptible to nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

Structural and Functional Features

Melilotic anhydride is structurally distinct from typical acid anhydrides. While acid anhydrides (e.g., maleic, phthalic) contain two carbonyl groups linked by an oxygen atom (R–CO–O–CO–R), this compound is a lactone (cyclic ester) formed via intramolecular esterification of o-hydroxycinnamic acid. This difference impacts reactivity and applications.

Table 1: Structural and Functional Comparison

Reactivity and Copolymerization Behavior

For example:

- Maleic anhydride exhibits a reactivity ratio (r₁r₂ = 0.15) indicative of random copolymerization with methyl acrylate, enabling versatile industrial applications .

- Phthalic anhydride undergoes hydrolysis to phthalic acid, a key step in resin production .

- Succinic anhydride is favored in green chemistry due to its renewable production pathways (e.g., biomass-derived maleic anhydride hydrogenation) .

In contrast, this compound’s cyclic ester structure limits its participation in industrial polymerization. No copolymerization data are available for this compound in the literature reviewed.

Thermal Stability and Degradation

Thermal analysis reveals differences in stability:

Key Research Findings

- Synthesis : this compound forms naturally in Melilotus officinalis, whereas maleic and phthalic anhydrides are synthesized via oxidation or hydrogenation .

- Applications : Industrial anhydrides dominate polymer and resin markets, while this compound remains niche in fragrances and herbal medicine .

- Thermal Behavior : Cyclic anhydrides (e.g., melilotic) degrade more readily than linear or aromatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.